molecular formula C13H13N3O B2555551 2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide CAS No. 120446-09-5

2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide

Cat. No.: B2555551
CAS No.: 120446-09-5
M. Wt: 227.267
InChI Key: BJGJUPAEKVEHJQ-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide typically involves the reaction of naphthalene derivatives with hydrazine derivatives under controlled conditions. One common method includes the condensation of 1-naphthaldehyde with hydrazine hydrate in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydrazine derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of 2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide is unique due to its specific structural features, which include a naphthalene ring and a hydrazine moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

[(E)-1-naphthalen-1-ylethylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9(15-16-13(14)17)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3,(H3,14,16,17)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGJUPAEKVEHJQ-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)N)/C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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